N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide: is a compound that features a trimethoxyphenyl group and a benzodioxole moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide typically involves the coupling of 3,4,5-trimethoxyaniline with a benzodioxole derivative. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against enzymes like tubulin and heat shock protein 90 (Hsp90), making it a candidate for anti-cancer research .
Medicine: The compound’s pharmacological properties are being investigated for therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest in cancer cells . Additionally, it can inhibit heat shock protein 90 (Hsp90), which is involved in the stabilization and activation of many proteins required for tumor growth .
Comparison with Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and has a similar mechanism of action.
Combretastatin: A potent microtubule targeting agent with a structure similar to the trimethoxyphenyl group.
Uniqueness: N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide stands out due to its combined structural features of the trimethoxyphenyl and benzodioxole groups, which contribute to its unique pharmacological profile. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-20-14-7-11(8-15(21-2)16(14)22-3)18-17(19)10-4-5-12-13(6-10)24-9-23-12/h4-8H,9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTKKJMLGRXJDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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